3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Overview
Description
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a chemical compound with the CAS Number: 1782970-66-4 . It has a molecular weight of 266.02 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine are not detailed in the available resources, imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 266.02 .Scientific Research Applications
Antituberculosis Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results or Outcomes: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds, respectively, after 4 weeks of treatment .
Environmentally Friendly Annulation
- Scientific Field: Organic Chemistry
- Application Summary: An environmentally friendly and transition metal-free method for the annulation of α-bromocinnamaldehydes was established . This method can be used to obtain 3-formyl-imidazo[1,2-a]pyridines and pyrimidines .
- Results or Outcomes: 3-Formyl-imidazo[1,2-a]pyridines and pyrimidines were obtained in moderate to excellent yields .
Research Use
- Scientific Field: Research Chemistry
- Application Summary: The specific compound “3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is available for research use . It could be used in various chemical reactions in research settings .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes would depend on the specific research context .
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine are not detailed in the available resources, imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for infectious diseases.
properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXANBMLQWQHMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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